2,2'-Dihydroxychalcone

描述

2,2’-Dihydroxychalcone is a type of chalcone, a class of organic compounds with the general formula C15H12O3. Chalcones are known for their diverse biological activities and are found in various plants. 2,2’-Dihydroxychalcone, in particular, has been studied for its potential antioxidant, anti-inflammatory, and anticancer properties .

准备方法

Synthetic Routes and Reaction Conditions: 2,2’-Dihydroxychalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base such as potassium hydroxide. The reaction is typically carried out in ethanol at room temperature for 24 hours .

Industrial Production Methods: The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques .

化学反应分析

Types of Reactions: 2,2’-Dihydroxychalcone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into dihydrochalcones.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Reagents such as bromine or chlorine in the presence of a catalyst can be used for halogenation reactions.

Major Products:

Oxidation: Quinones

Reduction: Dihydrochalcones

Substitution: Halogenated chalcones

科学研究应用

Chemical Properties and Structure

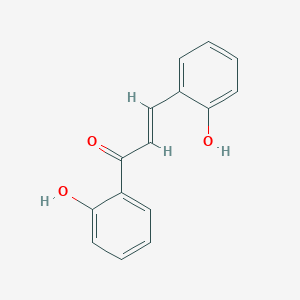

2,2'-Dihydroxychalcone (C15H12O3) features two hydroxyl groups at the 2 and 2' positions of the chalcone backbone. This specific hydroxylation pattern is crucial for its biological activity and chemical reactivity. The compound is known for its potent antioxidant, anti-inflammatory, and anticancer properties, making it a valuable subject of study.

Chemistry

- Synthesis Precursor : this compound serves as a precursor for synthesizing various flavonoids and other bioactive compounds. Its unique structure allows for modification to create derivatives with enhanced properties.

Biology

- Cellular Processes : Research indicates that this compound affects cellular processes such as apoptosis and cell cycle regulation. It has been shown to induce apoptosis in cancer cells by activating specific apoptotic pathways.

Medicine

-

Anticancer Activity :

- Mechanism of Action : It inhibits glutathione S-transferase (GST) activity in human colon cancer cells with an IC50 value of 28.9 μM. This inhibition sensitizes cancer cells to chemotherapeutic agents like chlorambucil and melphalan by disrupting detoxification pathways .

- Clinical Relevance : Pre-treatment with this compound significantly enhances the cytotoxicity of chlorambucil and melphalan in colon adenocarcinoma cells .

- Anti-inflammatory Properties :

Industry

- Material Development : The compound is utilized in developing new materials with antioxidant properties, which can be applied in food preservation and cosmetics.

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on human colon adenocarcinoma cells. The results indicated that pre-treatment with the compound significantly increased the sensitivity of these cells to chlorambucil and melphalan, demonstrating its potential as an adjuvant therapy in cancer treatment .

Case Study 2: Anti-inflammatory Effects

In a model of lipopolysaccharide-induced inflammation, this compound was found to reduce levels of inflammatory cytokines and enzymes in BV2 microglial cells. This suggests its potential utility in treating neuroinflammatory conditions .

作用机制

2,2’-Dihydroxychalcone exerts its effects through several mechanisms:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.

Enzyme Inhibition: Inhibits enzymes such as glutathione transferase, which is involved in detoxification processes.

Signal Pathways: Modulates signaling pathways related to inflammation and cell survival, such as the NF-κB pathway.

相似化合物的比较

- 2’-Hydroxychalcone

- 4’-Hydroxychalcone

- 2’,4’-Dihydroxychalcone

Comparison: 2,2’-Dihydroxychalcone is unique due to its specific hydroxylation pattern, which influences its biological activity and chemical reactivity. Compared to other hydroxychalcones, it has shown more potent antioxidant and enzyme inhibitory activities .

生物活性

2,2'-Dihydroxychalcone (2,2'-DHC) is a naturally occurring compound belonging to the chalcone class of flavonoids. It has garnered attention for its diverse biological activities, particularly in cancer treatment and antimicrobial properties. This article delves into the biological activity of 2,2'-DHC, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2,2'-DHC can be represented as follows:

This compound features two hydroxyl groups at the 2 and 2' positions of the chalcone backbone, which significantly influence its biological properties.

Anticancer Activity

Mechanism of Action

Research has shown that 2,2'-DHC exhibits potent anticancer properties through various mechanisms:

- Inhibition of Glutathione S-Transferase (GST) : A study reported that 2,2'-DHC inhibits GST activity in human colon cancer cells with an IC50 value of 28.9 μM. This inhibition enhances the sensitivity of cancer cells to chemotherapeutic agents like chlorambucil and melphalan by disrupting their detoxification pathways .

- Induction of Apoptosis : 2,2'-DHC has been shown to induce apoptosis in prostate cancer cells by causing cell cycle arrest and activating apoptotic pathways .

Case Studies and Data

Anti-inflammatory Properties

Research Findings

In addition to its anticancer effects, 2,2'-DHC demonstrates significant anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various models. This activity is crucial for conditions characterized by chronic inflammation.

- Inhibition of Inflammatory Enzymes : Studies indicate that 2,2'-DHC downregulates enzymes involved in inflammation, such as iNOS and COX-2, thereby mitigating inflammatory responses in macrophages .

Antimicrobial Activity

Synergistic Effects with Antibiotics

Recent studies have explored the potential of 2,2'-DHC as an adjunct therapy to conventional antibiotics. For instance:

属性

IUPAC Name |

1,3-bis(2-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-13-7-3-1-5-11(13)9-10-15(18)12-6-2-4-8-14(12)17/h1-10,16-17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSHCTKZLHCSARH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)C2=CC=CC=C2O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501314576 | |

| Record name | 2,2′-Dihydroxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15131-80-3 | |

| Record name | 2,2′-Dihydroxychalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15131-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2′-Dihydroxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 2,2'-Dihydroxychalcone has been identified as a potent inhibitor of glutathione S-transferases (GSTs) []. This inhibition sensitizes cancer cells to chemotherapeutic drugs like chlorambucil and melphalan, which are detoxified through glutathione (GSH) conjugation []. Furthermore, DHC exhibits structure-dependent activation of the aryl hydrocarbon receptor (AhR) []. Upon binding to AhR, DHC induces the expression of genes such as CYP1A1, CYP1B1, and UGT1A1, particularly in colon cancer cells []. This interaction suggests a potential role for DHC in modulating AhR-mediated pathways and influencing cellular responses.

ANone: this compound is characterized by a 1,3-diaryl-prop-2-en-1-one structure, common to chalcones.

A: While DHC itself is not generally recognized for catalytic properties, its synthesis and reactivity have been explored. For instance, DHC can react with dimethyl acetylenedicarboxylate, providing insights into its chemical behavior and potential synthetic applications [, ].

A: Molecular modeling studies have been instrumental in understanding the interactions of DHC with its targets. Simulations confirm the interaction of hydroxylated chalcones, including DHC, with the ligand binding domain of AhR []. These models provide valuable insights into the structure-dependent activity of DHC and its analogs as AhR ligands.

A: The position of hydroxyl groups is critical for the AhR agonist activity of DHC. Compounds with 2,2'-dihydroxy substitutions, such as this compound, 2,2',4'-trihydroxychalcone, and 2,2',5'-trihydroxychalcone, show maximum induction of AhR-responsive genes []. In contrast, other hydroxychalcones with varying hydroxyl positions exhibit low to no detectable AhR activity, highlighting the importance of the 2,2'-dihydroxy motif for potent AhR activation [].

A: While specific studies on the stability and formulation of DHC are limited within the provided literature, its sensitivity to factors like solvent, pH, and temperature has been observed in the context of its isomerization to flavanones []. These factors likely play a role in its stability and might need to be considered for potential formulations.

A: Yes, DHC demonstrates potent anti-proliferative effects against human prostate cancer cells in vitro [, ]. It induces cell cycle arrest in the S and G2 phases in LNCaP and PC3 prostate cancer cell lines []. Furthermore, DHC triggers apoptosis in prostate cancer cells without promoting accelerated cellular senescence [, ].

A: Spectrophotometry has been used to determine the equilibrium constants of DHC's conversion to its isomeric flavanone form []. Additionally, oligonucleotide microarray technology has been used to study gene expression alterations induced by DHC in prostate cancer cells [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。